molecular formula C16H12N2O5 B11990552 ethyl (2Z)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate

ethyl (2Z)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate

Cat. No.: B11990552
M. Wt: 312.28 g/mol
InChI Key: KGQNVMSKRSCMRM-LUAWRHEFSA-N
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Description

Ethyl (2Z)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of ethyl (2Z)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.

    Formation of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl (2Z)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for new drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell damage. The cyano group can interact with nucleophilic sites in biological molecules, leading to inhibition of specific enzymes or receptors. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Ethyl (2Z)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate can be compared with other furan derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C16H12N2O5/c1-2-22-16(19)11(10-17)9-12-7-8-15(23-12)13-5-3-4-6-14(13)18(20)21/h3-9H,2H2,1H3/b11-9-

InChI Key

KGQNVMSKRSCMRM-LUAWRHEFSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C#N

Origin of Product

United States

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